REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[C:13]([CH:14]=[CH2:15])=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1.[N+](=[CH2:18])=[N-]>C(OCC)C.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH:14]1([C:13]2[C:4]([CH2:3][CH2:2][OH:1])=[CH:5][C:6]3[CH2:10][O:9][C:8](=[O:11])[C:7]=3[CH:12]=2)[CH2:18][CH2:15]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
OCCC1=CC2=C(C(OC2)=O)C=C1C=C
|
Name
|
|
Quantity
|
0.049 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at room temperature in a shielded environment for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 100 ml flask containing a stir bar
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue was used for the next step without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1C(=CC2=C(C(OC2)=O)C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |